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Compound Name:
2,3-Dihydrobenzofuran-7-

carboxylic Acid

Cat. No.: B1334626 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical protocols for the characterization of 2,3-dihydrobenzofuran-7-carboxylic acid.

While a complete set of experimentally verified spectra for this specific molecule is not readily

available in public databases, this document compiles predicted data, typical spectroscopic

characteristics for the constituent functional groups, and detailed experimental methodologies.

Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for 2,3-
dihydrobenzofuran-7-carboxylic acid. This information is collated from spectral prediction

databases and literature on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
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Chemical Shift (δ) ppm Multiplicity Assignment

~11-13 Singlet -COOH

~7.6-7.8 Doublet Ar-H

~6.8-7.0 Multiplet Ar-H (2 protons)

~4.6 Triplet -O-CH₂-

~3.2 Triplet -CH₂-

Note: Predicted values. Actual shifts can vary based on solvent and concentration.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

~170-180 -COOH

~160 Ar-C-O

~130 Ar-C

~128 Ar-C

~120 Ar-C-COOH

~110 Ar-C

~72 -O-CH₂-

~29 -CH₂-

Note: Based on predicted spectra and data for similar structures[1].

Vibrational Spectroscopy
Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

3000-2850 Medium C-H stretch (aliphatic)

~1700 Strong C=O stretch (Carboxylic acid)

~1600, ~1470 Medium-Strong C=C stretch (Aromatic)

~1250 Strong C-O stretch (Aryl ether)

~1200 Strong C-O stretch (Carboxylic acid)

Note: Expected ranges for the functional groups present.

Mass Spectrometry (MS)
m/z Ratio Fragmentation

164 [M]⁺ (Molecular Ion)

147 [M-OH]⁺

119 [M-COOH]⁺

Note: Predicted fragmentation pattern for the molecular formula C₉H₈O₃.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of 2,3-Dihydrobenzofuran-7-
carboxylic acid.

Methodology:
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Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical

shift referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer Frequency: 400 MHz or higher.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on sample concentration.

Instrument Parameters (¹³C NMR):

Spectrometer Frequency: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.
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Calibrate the chemical shift scale using the internal standard.

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2,3-Dihydrobenzofuran-7-carboxylic
acid.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal.

Instrument Parameters:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background Scan: Perform a background scan of the empty ATR crystal before analyzing

the sample.

Data Acquisition and Processing:

Apply pressure to the sample using the instrument's pressure arm to ensure good contact

with the crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2,3-
Dihydrobenzofuran-7-carboxylic acid.

Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for solid samples.

The sample is heated under vacuum to induce vaporization.

Ionization:

The vaporized sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis:

The resulting positively charged ions are accelerated and separated based on their mass-

to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection and Data Processing:

A detector records the abundance of each ion at a specific m/z value.

The resulting data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of an

organic compound like 2,3-Dihydrobenzofuran-7-carboxylic acid.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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